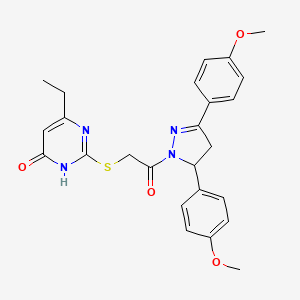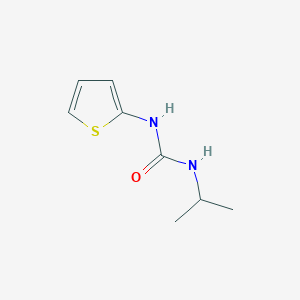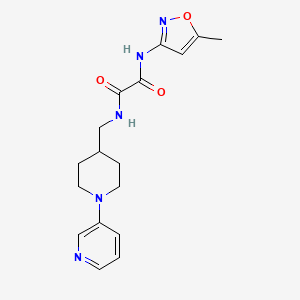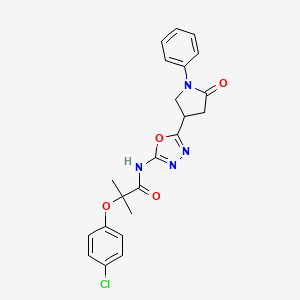![molecular formula C11H9FN2O2S B2632632 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943110-83-6](/img/structure/B2632632.png)
2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds like 2-aminothiazole-based compounds has been discussed in literature . They are typically synthesized by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of related compounds like “2-{[(4-fluorophenyl)methyl]amino}acetic acid hydrochloride” has been reported . The InChI code is provided as "1S/C9H10FNO2.ClH/c10-8-3-1-7 (2-4-8)5-11-6-9 (12)13;/h1-4,11H,5-6H2, (H,12,13);1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound “2-{[(4-fluorophenyl)methyl]amino}acetic acid hydrochloride” are available . It is a powder with a molecular weight of 219.64 and is stored at room temperature .科学的研究の応用
Synthesis and Structural Mimicry in Protein Design
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), structurally related to 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, represent a novel class of constrained heterocyclic γ-amino acids designed to mimic secondary protein structures like helices and β-sheets. They offer a versatile chemical route for introducing diverse lateral chains, enhancing the design of peptidomimetics for therapeutic applications (Mathieu et al., 2015).
Fluorophore Development for Aluminium Detection
Phenyl-2-thiazoline derivatives, akin to this compound, have been explored as fluorophores for selective detection of Al3+, potentially applicable in studying intracellular Al3+ concentrations. These compounds exhibit significant changes in UV-visible absorbance and fluorescence upon coordination with Al3+, demonstrating their utility in developing selective sensors for biological and environmental monitoring (Lambert et al., 2000).
Antimicrobial Activity
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against a range of bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents. The structural features of these compounds, such as the fluorophenyl group, play a crucial role in their biological activity, suggesting a pathway for the synthesis of targeted antibiotics (Fengyun et al., 2015).
Synthesis of Heterocyclic γ-Amino Acids
Research into the synthesis of heterocyclic γ-amino acids from this compound and its analogs has opened new avenues for creating bioactive molecules. These compounds serve as scaffolds for developing drugs with improved pharmacokinetic properties, including better absorption, distribution, metabolism, and excretion (ADME) profiles. The strategic introduction of fluorine atoms into the molecular structure has been shown to enhance these properties, making these compounds valuable in drug discovery (Kennedy et al., 1999).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNYLMBUNYZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B2632551.png)


![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2632565.png)
![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)
